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Introduction

Oleandrin is a potent cardiac glycoside, a type of secondary metabolite, found in all parts of
the Nerium oleander (common oleander) plant.[1][2] Historically, extracts of Nerium oleander
have been used in folk medicine, but the plant is notoriously toxic if ingested.[2][3] The primary
toxicity is linked to oleandrin and other related cardiac glycosides, which have a narrow
therapeutic window.[2][4] Despite its toxicity, oleandrin has garnered significant interest from
the scientific community for its potential therapeutic applications, particularly in oncology, due to
its pro-apoptotic and cytotoxic effects on cancer cells.[1][2][5] This has led to the development
of oleander extracts like Anvirzel® and PBI-05204, which have undergone clinical trials.[2]

This guide provides a comprehensive overview of the toxicological profile of oleandrin,
consolidating data on its mechanism of action, toxicokinetics, and effects on various organ
systems to support further research and development.

Mechanism of Toxic Action

The toxicity of oleandrin is multifaceted, stemming from its primary interaction with a
fundamental cellular enzyme and its subsequent ability to trigger programmed cell death
pathways.
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Inhibition of Na+/K+-ATPase

The principal mechanism of action for oleandrin, like other cardiac glycosides, is the inhibition
of the plasma membrane Na+/K+-ATPase pump.[4][6][7] This enzyme is crucial for maintaining
the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.

The inhibition process unfolds as follows:

Binding: Oleandrin binds to the extracellular portion of the Na+/K+-ATPase alpha-subunit.[8]

e Inhibition of Pumping: This binding locks the enzyme in a conformational state, inhibiting its
function of pumping Na+ out of the cell and K+ into the cell.[9][10]

e Increased Intracellular Na+: The result is an accumulation of intracellular Na+.[10]

o Reversal of Na+/Ca2+ Exchanger: The elevated intracellular Na+ concentration alters the
gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in reverse. Instead of
exporting calcium (Ca2+), it begins to import it.[9][10]

 Increased Intracellular Ca2+: This leads to a significant increase in the intracellular
concentration of Ca2+, which is the primary driver of the cardiotoxic effects.[11][12] In
cardiac muscle, this elevated Ca2+ leads to increased force of contraction (positive inotropy)
but also severe arrhythmias.[12]
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Caption: Core mechanism of oleandrin-induced cardiotoxicity.

Induction of Apoptosis

Beyond its effects on ion pumps, oleandrin is a potent inducer of apoptosis (programmed cell
death), a key reason for its investigation as an anticancer agent. It activates both the intrinsic
(mitochondrial) and extrinsic (death receptor) pathways.[13]
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e Intrinsic Pathway: Oleandrin treatment leads to an increase in the pro-apoptotic protein Bax
and a decrease in the anti-apoptotic protein Bcl-2.[8][13] This shift disrupts the mitochondrial
membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn
activates caspase-9 and the executioner caspase-3.[13]

o Extrinsic Pathway: Oleandrin can upregulate the expression of Fas and Fas ligand (FasL),
cell surface proteins that trigger the death receptor pathway.[13] This activation leads to the
cleavage and activation of caspase-8, which also converges on the activation of caspase-3.
[13][14]

e Endoplasmic Reticulum (ER) Stress: Studies have shown that oleandrin can induce
apoptosis by activating ER stress, evidenced by the upregulation of proteins like ATF4 and
CHOP.[8]
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Caption: Oleandrin-induced apoptosis signaling pathways.

Toxicokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of oleandrin dictates its
systemic exposure and target organ toxicity. Most detailed pharmacokinetic data comes from
studies in mice.[15][16]

Absorption

Oleandrin is rapidly absorbed following oral administration.[15][16] In mice, peak plasma
concentrations (Cmax) are reached within 20 minutes of an oral dose.[15][16] The oral
bioavailability in mice has been calculated to be approximately 30% to 61.6%, indicating
substantial absorption from the gastrointestinal tract.[15][17]

Distribution

Following absorption, oleandrin distributes to various tissues. Animal studies have shown that
the highest concentrations are found in the liver, with significant accumulation also occurring in
the heart and kidneys.[7][15] This tissue distribution is consistent with its primary sites of
toxicity. Oleandrin is also capable of crossing the blood-brain barrier, which may explain some
of the central nervous system effects observed in poisonings.[12][15]

Metabolism

Oleandrin undergoes metabolism in the body, primarily to its aglycone, oleandrigenin.[7][15]
This conversion is rapid; within 5 minutes of intravenous injection in mice, a significant portion
of the dose is present in the liver as oleandrigenin.[7][15] The gastrointestinal tract and liver are
key sites for first-pass metabolism.[6]

EXxcretion

Excretion of oleandrin and its metabolites occurs predominantly through the feces via biliary
excretion, which is the primary route.[15][18] A smaller portion is excreted in the urine.[15][19]
In a murine study, 66% of an injected radioactive dose was recovered in the feces within 24
hours, compared to only 8% in the urine.[7][15] The significant biliary excretion suggests the
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potential for enterohepatic recirculation, which could prolong the elimination half-life of the
compound.[2][6]

Value (Oral, 80

Parameter Value (IV, 40 pg/lkg)  Reference
Hg/kg)

Species Mouse Mouse [15][16]

Tmax (Time to Peak) ~20 min N/A [15][16]

TY (Elimination Half-

_ 23+05h 04+0.1h [15][16]

life)

AUCO-inf (ng-h/mL) 144+43 246+11.1 [15][16]

Oral Bioavailability ~30% N/A [15][16]

Table 1:

Pharmacokinetic
Parameters of

Oleandrin in Mice.

Non-Clinical Toxicology
Acute Toxicity

Oleandrin is highly toxic upon acute exposure. The lethal dose varies significantly between
species and depends on whether the pure compound or a plant extract is ingested.[20]
Rodents have been observed to be relatively insensitive compared to other mammals like dogs
or humans.[20]
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. Test LD50 / Lethal
Species Route Reference
Substance Dose
) ) ~0.5 mg/kg
General (Animal)  Pure Oleandrin Oral ) [1][8]
(estimated)
Cattle Oleander Leaves  Oral 50 mg/kg 9]
Sheep Oleander Leaves  Oral 250 mg/kg [7]
Mouse Hexane Extract Oral 62.6 - 300 mg/kg  [7]
Mouse Ethanolic Extract  Oral 521 mg/kg
Rabbit Aqueous Extract ~ Subcutaneous 157 mg/kg [14]

Table 2: Acute
Toxicity Data for
Oleandrin and
Nerium oleander

Extracts.

Chronic Toxicity

Data on chronic toxicity is limited. A 28-day repeat-dose oral study in Beagle dogs using an
oleander extract provided some insights. The primary findings were dose-dependent
cardiotoxic effects, including decreased heart rate, slowed atrioventricular conduction
(prolonged PR interval), and the development of second-degree atrioventricular block at doses
of 0.3 mg/kg/day and higher.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

As of late 2025, there is a notable lack of publicly available, standardized studies assessing the
genotoxicity (e.g., Ames test, micronucleus assay), carcinogenicity, or reproductive and
developmental toxicity of purified oleandrin. While oleandrin's cytotoxic properties are well-
documented in the context of anticancer research, these studies do not substitute for formal
toxicology assessments required for drug development. This represents a significant data gap
in its toxicological profile.
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Organ System Toxicity
Cardiotoxicity

Cardiotoxicity is the most prominent and life-threatening effect of oleandrin poisoning.[2][4]
The inhibition of Na+/K+-ATPase in cardiomyocytes leads to hyperkalemia (elevated serum
potassium) and a wide range of cardiac arrhythmias, including bradycardia, various degrees of
atrioventricular block, ventricular tachycardia, and potentially fatal ventricular fibrillation.[9][10]

Neurotoxicity

Oleandrin can affect the central nervous system (CNS), likely due to its ability to cross the
blood-brain barrier and inhibit Na+/K+-ATPase in neural tissues.[15] Clinical signs of
neurotoxicity include drowsiness, tremors, muscle shaking, seizures, and in severe cases,
coma.[8]

Hepatic and Renal Toxicity

The liver and kidneys are exposed to oleandrin during its metabolism and excretion.[8][18]
Liver injury, potentially caused by free radical generation during metabolism, has been
reported.[6] While renal excretion is a minor pathway, direct effects on Na+/K+-ATPase in renal
tubules are possible.[19] However, some evidence suggests that renal lesions observed in
poisoning cases may be secondary to cardiac failure and subsequent tissue hypoperfusion
rather than direct nephrotoxicity.[19]

Gastrointestinal Effects

Gastrointestinal disturbances are among the earliest and most common symptoms of
oleandrin poisoning.[8] They include nausea, vomiting, excessive salivation, abdominal pain,
and diarrhea, which may be bloody.[1][8]

Clinical Toxicology
Signs and Symptoms of Poisoning

Human poisoning with Nerium oleander presents a clinical picture dominated by
gastrointestinal and cardiac effects. Symptoms typically appear within a few hours of ingestion
and include:
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o Gastrointestinal: Nausea, vomiting, abdominal pain, diarrhea.[8]

e Cardiac: Bradycardia, hypotension, palpitations, and various arrhythmias.[13]

» Neurological: Drowsiness, confusion, dizziness, visual disturbances (such as xanthopsia or

"yellow vision").[8]

o Metabolic: Hyperkalemia is a key laboratory finding and a strong predictor of mortality, as it
reflects the degree of Na+/K+-ATPase inhibition.[10]

Toxic Concentrations

The concentration of oleandrin in the blood is a critical indicator of the severity of poisoning.

While immunoassays for digoxin often cross-react with oleandrin, they are not quantitative and

should only be interpreted as a positive finding.[10][15] Specific and sensitive methods like LC-

MS/MS are required for accurate quantification.[4]

Concentration g us
Classification

Clinical Outcome

Reference

Range
Onset of clinical

1-2ng/mL Toxic [2][4]
symptoms

) Range observed in

1.1 -7 ng/mL Toxic [4]
non-fatal cases
Associated with

~10 - 20 ng/mL Fatal - [21[41[8]
fatalities
Range observed in

9.8 - 83 ng/mL Fatal [4]
fatal cases

Table 3: Human Blood

Concentrations of

Oleandrin and

Associated Toxicity.

In Vitro Cytotoxicity
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Oleandrin has demonstrated potent cytotoxic activity against a wide range of human cancer

cell lines in vitro. This activity is the basis for its investigation as a therapeutic agent.

Cell Line (Cancer

IC50 Value Exposure Time Reference
Type)
PANC-1 (Pancreatic) 5 nM (0.005 puM) 24 h [6]
SW480 (Colon) 10-50 nM 24-72h
MDA-MB-231 (Breast) ~72 nM 24 h [6]
RT-R-MDA-MB-231

~183 nM 24 h [6]
(Breast)
Multiple Myeloma Cell -

) 0.28 - 0.72 pg/mL Not specified [18]

Lines
Leukemia Cell Lines 0.39 - 0.63 pg/mL Not specified [18]

Note: These values
are for an aqueous
Nerium oleander
extract (Breastin), not

purified oleandrin.

Table 4: In Vitro
Cytotoxicity (IC50) of
Oleandrin in Various
Human Cancer Cell

Lines.

Key Experimental Methodologies

In Vivo Toxicity Studies

e Animal Models: Studies on oleandrin toxicity have utilized mice, rats, rabbits, dogs, and

livestock such as cattle and sheep.[7][14]

e Protocols: Acute toxicity studies typically involve the administration of single, escalating

doses (e.g., oral gavage) to determine the LD50, with observation for mortality and clinical

© 2025 BenchChem. All rights reserved.

10/14

Tech Support


https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://www.researchgate.net/publication/328545586_Oleandrin_and_Its_Derivative_Odoroside_A_Both_Cardiac_Glycosides_Exhibit_Anticancer_Effects_by_Inhibiting_Invasion_via_Suppressing_the_STAT-3_Signaling_Pathway
https://www.researchgate.net/publication/328545586_Oleandrin_and_Its_Derivative_Odoroside_A_Both_Cardiac_Glycosides_Exhibit_Anticancer_Effects_by_Inhibiting_Invasion_via_Suppressing_the_STAT-3_Signaling_Pathway
https://www.researchgate.net/publication/328545586_Oleandrin_and_Its_Derivative_Odoroside_A_Both_Cardiac_Glycosides_Exhibit_Anticancer_Effects_by_Inhibiting_Invasion_via_Suppressing_the_STAT-3_Signaling_Pathway
https://www.researchgate.net/publication/377384127_Study_of_Acute_Toxicity_of_Different_extracts_of_Oleander_Nerium_Oleander_Leaves_in_Mice_Mcs_2008University_of_baghdad
https://www.researchgate.net/publication/377384127_Study_of_Acute_Toxicity_of_Different_extracts_of_Oleander_Nerium_Oleander_Leaves_in_Mice_Mcs_2008University_of_baghdad
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6629440/
https://pubchem.ncbi.nlm.nih.gov/compound/Oleandrin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

signs over a period of 24 hours to several days.[7] Sub-chronic studies, such as the 28-day
dog study, involve daily dosing to evaluate target organ toxicity and establish a no-observed-
adverse-effect level (NOAEL).

In Vitro Cytotoxicity Assays

o Cell Lines: A wide variety of human cancer cell lines (e.g., PANC-1, MDA-MB-231, SW480)
and normal cell lines have been used to assess the cytotoxic and mechanistic effects of
oleandrin.[6]

» Methodologies: Common assays include:

o Cell Viability: MTT or XTT assays are used to measure metabolic activity as an indicator of
cell viability and to calculate IC50 values.[6]

o Apoptosis Detection: Apoptosis is quantified using methods like Annexin V/Propidium
lodide (P1) staining followed by flow cytometry, or by observing nuclear morphology
changes (fragmentation, pyknosis).[8]

o Western Blotting: Used to measure changes in the expression levels of key signaling
proteins involved in apoptosis and other pathways (e.g., Bcl-2, Bax, caspases, STAT3).[6]

[8]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6629440/
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://www.researchgate.net/publication/328545586_Oleandrin_and_Its_Derivative_Odoroside_A_Both_Cardiac_Glycosides_Exhibit_Anticancer_Effects_by_Inhibiting_Invasion_via_Suppressing_the_STAT-3_Signaling_Pathway
https://www.researchgate.net/publication/328545586_Oleandrin_and_Its_Derivative_Odoroside_A_Both_Cardiac_Glycosides_Exhibit_Anticancer_Effects_by_Inhibiting_Invasion_via_Suppressing_the_STAT-3_Signaling_Pathway
https://en.wikipedia.org/wiki/Oleandrin
https://www.researchgate.net/publication/328545586_Oleandrin_and_Its_Derivative_Odoroside_A_Both_Cardiac_Glycosides_Exhibit_Anticancer_Effects_by_Inhibiting_Invasion_via_Suppressing_the_STAT-3_Signaling_Pathway
https://en.wikipedia.org/wiki/Oleandrin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vivo Analysis

Histopathology

P (Organ Toxicity)
Dosing .| Clinical Observation
(e.g., Mouse, Dog) (Oral / IV) |  &Blood Sampling
I

Pharmacokinetics
(LC-MS/MS)

In Vitro Analysis
Western Blot
(Protein Expression)
Cancer Cell Lines »| Oleandrin Exposure »| Flow Cytometry
(Dose-Response) (Apoptosis)

MTT Assay
(Cell Viability / 1C50)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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